molecular formula C11H9BrN2OS B2633820 N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 892846-79-6

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2633820
CAS No.: 892846-79-6
M. Wt: 297.17
InChI Key: KDZKFLGJEHGYJJ-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 4-position and a cyclopropanecarboxamide moiety at the 2-position. The benzothiazole scaffold is widely studied for its biological relevance, including kinase inhibition and herbicidal activity .

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKFLGJEHGYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

(a) TAK 632

TAK 632 (N-[7-cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide) shares the benzothiazol-2-yl-cyclopropanecarboxamide backbone but incorporates a cyano group at the 7-position and a trifluoromethylphenyl-acetylamino substituent. These modifications confer enhanced kinase inhibitory activity, particularly against BRAF and RAF1 kinases, compared to the brominated analog. The trifluoromethyl group improves metabolic stability, while the cyano substituent may facilitate hydrogen bonding with target proteins .

(b) Compound 35

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35) replaces the bromine with a benzo[d][1,3]dioxol-5-yl group and introduces a trifluoromethoxybenzoyl-thiazole moiety.

(c) Bioherbicidal Cyclopropanecarboxamides

Derivatives such as N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide and propanamide analogs (e.g., 2-amino-3-phenylpropanamide) demonstrate herbicidal efficacy against broadleaf weeds. These compounds lack the benzothiazole ring but retain the cyclopropanecarboxamide group, highlighting the moiety’s versatility in agrochemical design .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorinated analogs (e.g., TAK 632, Compound 35) exhibit prolonged half-lives due to resistance to oxidative metabolism .
  • Solubility: Polar groups like pyrazole () or dimethylamino () improve aqueous solubility relative to bromine or trifluoromethoxy substituents .

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological mechanisms, applications, and relevant research findings.

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of nitrogen and sulfur atoms. Its synthesis typically involves the reaction of 4-bromo-1,3-benzothiazole with cyclopropanecarboxylic acid derivatives under specific conditions. The general reaction can be summarized as follows:

4 bromo 1 3 benzothiazole+Cyclopropanecarboxylic acidBaseN 4 bromo 1 3 benzothiazol 2 yl cyclopropanecarboxamide\text{4 bromo 1 3 benzothiazole}+\text{Cyclopropanecarboxylic acid}\xrightarrow{\text{Base}}\text{N 4 bromo 1 3 benzothiazol 2 yl cyclopropanecarboxamide}

The synthesis usually employs a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The resulting product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can inhibit enzyme activity by binding to active or allosteric sites, thus modulating enzyme function. Additionally, it may influence cellular signaling pathways by interacting with receptors.

Biological Applications

Anticancer Activity : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range.

Antimicrobial Properties : The compound also displays antimicrobial activity against several bacterial strains.

  • Research Findings : A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)References
AnticancerMCF-7 (Breast Cancer)10
AnticancerA549 (Lung Cancer)15
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

Research Findings

Recent studies highlight the potential therapeutic applications of this compound:

  • Cytotoxicity Studies : A comprehensive analysis indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism, which could enhance its efficacy as an anticancer agent.
  • Structural Studies : X-ray crystallography has provided insights into the binding conformation of this compound with target proteins, revealing crucial interactions that underpin its biological activity.

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